{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves the reaction of 2,6-dimethyloxan-4-amine with 3-chloropropyl dimethylamine under controlled conditions . The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol}: Similar structure but with a hydroxyl group instead of a dimethylamine group.
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}methylamine: Similar structure but with a methylamine group instead of a dimethylamine group.
Uniqueness
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds . Its dimethylamine group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological interactions .
Properties
Molecular Formula |
C12H26N2O |
---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-10-8-12(9-11(2)15-10)13-6-5-7-14(3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
WKXLCKVBXOXOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCCCN(C)C |
Origin of Product |
United States |
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